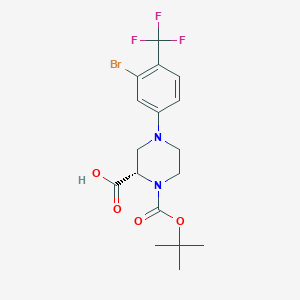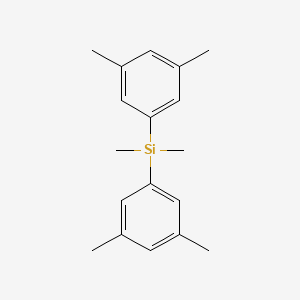
Bis(3,5-dimethylphenyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3,5-dimethylphenyl)dimethylsilane: is an organosilicon compound with the molecular formula C18H24Si It is characterized by the presence of two 3,5-dimethylphenyl groups attached to a central silicon atom, which is also bonded to two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-dimethylphenyl)dimethylsilane typically involves the reaction of a Grignard reagent with a dimethyldihalogenosilane. The Grignard reagent is prepared by reacting 3,5-dimethylbromobenzene with magnesium in anhydrous ether. This Grignard reagent is then reacted with dimethyldichlorosilane under controlled conditions to yield this compound. The reaction is usually carried out at a temperature range of 20-60°C for 1-5 hours .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Bis(3,5-dimethylphenyl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Halogenated or nitrated derivatives of the original compound
科学的研究の応用
Bis(3,5-dimethylphenyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a component in medical devices and implants.
Industry: It is used in the production of high-performance coatings and adhesives
作用機序
The mechanism by which Bis(3,5-dimethylphenyl)dimethylsilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The silicon atom in the compound can engage in various bonding interactions, making it a versatile building block in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
類似化合物との比較
- Bis(3,4-dimethylphenyl)dimethylsilane
- Bis(4-methylphenyl)dimethylsilane
- Bis(phenyl)dimethylsilane
Uniqueness: Bis(3,5-dimethylphenyl)dimethylsilane is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and the types of interactions it can engage in. This structural uniqueness makes it particularly useful in applications requiring precise molecular configurations .
特性
分子式 |
C18H24Si |
|---|---|
分子量 |
268.5 g/mol |
IUPAC名 |
bis(3,5-dimethylphenyl)-dimethylsilane |
InChI |
InChI=1S/C18H24Si/c1-13-7-14(2)10-17(9-13)19(5,6)18-11-15(3)8-16(4)12-18/h7-12H,1-6H3 |
InChIキー |
PVVIBQFRSIJWNC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)[Si](C)(C)C2=CC(=CC(=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2,6-dipyridin-4-ylpyridin-4-yl)-2,5-dimethoxyphenyl]-2,6-dipyridin-4-ylpyridine](/img/structure/B13734562.png)

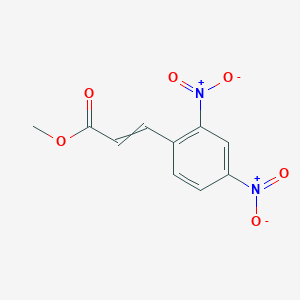

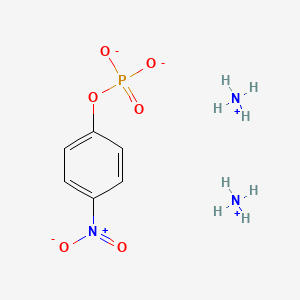


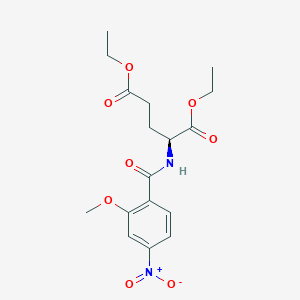
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)


![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)
![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)
